Acridine, 9-(2-quinolylmethyl)- (chemical formula: C₂₃H₁₆N₂; PubChem CID: 35407) represents a strategically engineered hybrid molecule that merges the acridine nucleus with a quinoline moiety via a methylene linker at the C9 position. This molecular architecture integrates two pharmacologically significant heterocyclic systems, creating a novel entity with distinct electronic and steric properties. The compound's planar acridine segment enables DNA intercalation, while the quinoline unit contributes metal-chelating capabilities and enhanced lipophilicity [1] [6]. With a molecular weight of 320.39 g/mol and a predicted collision cross-section (CCS) of 177.1 Ų for the [M+H]+ adduct, this scaffold exhibits physicochemical parameters conducive to cellular penetration and bioactivity [5] [7]. Unlike classical acridine drugs (e.g., amsacrine), its hybrid design leverages synergistic interactions between heterocyclic components, positioning it as a promising candidate for multifargeted therapeutic applications in oncology and neurodegenerative diseases [2] [8].
The acridine scaffold has evolved from early dye applications to cornerstone anticancer agents:
The development of 9-(2-quinolylmethyl)acridine reflects a third-generation approach—hybridization with privileged scaffolds like quinoline. Quinoline derivatives (e.g., quinolone antibiotics, antimalarials) contributed complementary bioactivities, motivating rational fusion with acridine to enhance target engagement breadth [4] [6].
Table 1: Evolution of Key Acridine-Based Therapeutics
| Compound | Structural Feature | Primary Target | Clinical Milestone |
|---|---|---|---|
| Proflavine | 3,6-Diaminoacridine | DNA intercalation | Early antiseptic (WWI) |
| Amsacrine | 9-Anilinoacridine | Topoisomerase II poisoning | FDA-approved for leukemia (1978) |
| DACA | 4-Carboxamide substitution | Topoisomerase I/II | Phase II solid-tumor trials |
| C-1311 | Imidazoacridone | Topoisomerase II/Akt | Phase II trials |
| 9-(2-Quinolylmethyl)acridine | Hybrid quinoline-acridine | Multitargeted (DNA/enzymes) | Preclinical research |
The 9-(2-quinolylmethyl) modification confers three critical advantages over conventional acridine derivatives:
Steric and Electronic Modulation
DNA Interaction Profiling
Physicochemical Optimization
Table 2: Molecular Properties of 9-(2-Quinolylmethyl)acridine
| Property | Value/Characteristic | Significance |
|---|---|---|
| Molecular formula | C₂₃H₁₆N₂ | Hybrid heterocyclic system |
| SMILES | C1=CC=C2C(=C1)C=CC(=N2)CC3=C4C=CC=CC4=NC5=CC=CC=C53 | Methylene-bridged linkage |
| Predicted CCS ([M+H]+) | 177.1 Ų | Moderate cellular permeability |
| pKa (acridine N) | ~5.1 (ground state) | Enhanced DNA-binding capacity |
| logP | ~3.4 | Optimal balance of solubility/permeation |
The 9-(2-quinolylmethyl)acridine exemplifies a broader trend in rational heterocyclic hybridization to address complex diseases:
Multitarget Engagement
Overcoming Drug Resistance
Computationally Guided Design
Table 3: Biological Activities of 9-Substituted Acridine Hybrids
| Activity | Lead Compound | Performance | Reference Scaffold |
|---|---|---|---|
| BChE inhibition | 9-Phosphoryldihydroacridine | IC₅₀ = 2.9 μM | [9] |
| DNA topoisomerase II inhibition | Amino acid-acridine hybrids | IC₅₀ = 6–9 μM (A549 cells) | [10] |
| Aβ anti-aggregation | Dihydroacridine 1d | 58.9% reduction (Aβ42) | [9] |
| Antioxidant capacity | 9-Dibenzyloxyacridine | ABTS•+ scavenging = Trolox | [9] |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2